

# Application Note: Interpreting the $^1\text{H}$ NMR Spectrum of Phenethyl Acetate

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## Compound of Interest

Compound Name: *Phenethyl acetate*

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## Abstract

This document provides a detailed guide to the interpretation of the proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectrum of **phenethyl acetate**. Included are the assigned chemical shifts, coupling constants, and multiplicities for each proton signal. A standard experimental protocol for acquiring a  $^1\text{H}$  NMR spectrum is also provided, along with graphical representations of the molecular structure, proton relationships, and the experimental workflow to aid in understanding.

## Introduction

**Phenethyl acetate** is an organic ester with a pleasant floral and fruity aroma, commonly used in the fragrance and flavor industry. In the context of drug development and organic synthesis, it serves as a valuable model compound for understanding the spectroscopic characteristics of molecules containing both aromatic and aliphatic ester moieties.  $^1\text{H}$  NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This application note outlines the key features of the  $^1\text{H}$  NMR spectrum of **phenethyl acetate** and provides a protocol for its analysis.

# Data Presentation: $^1\text{H}$ NMR Spectral Data of Phenethyl Acetate

The  $^1\text{H}$  NMR spectrum of **phenethyl acetate** exhibits four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The data, acquired on a 400 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ), is summarized in the table below.[\[1\]](#)

Signal Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-Ar (Aromatic)	7.32 - 7.20	Multiplet (m)	-	5H
-CH <sub>2</sub> -O- (Methylene)	4.28	Triplet (t)	7.1	2H
-CH <sub>2</sub> -Ar (Methylene)	2.94	Triplet (t)	7.1	2H
-C(=O)-CH <sub>3</sub> (Methyl)	2.04	Singlet (s)	-	3H

## Interpretation of the Spectrum

The  $^1\text{H}$  NMR spectrum of **phenethyl acetate** can be interpreted as follows:

- Aromatic Protons (7.32 - 7.20 ppm): The complex multiplet in this region corresponds to the five protons on the phenyl group.[\[1\]](#) The overlapping signals are a result of the slightly different chemical environments of the ortho, meta, and para protons.
- Methylene Protons adjacent to Oxygen (4.28 ppm): This signal appears as a triplet, indicating that it is coupled to the adjacent methylene group with two protons ( $n+1 = 2+1 = 3$  peaks). The downfield chemical shift is due to the deshielding effect of the neighboring electronegative oxygen atom of the ester group.[\[1\]](#)
- Methylene Protons adjacent to the Aromatic Ring (2.94 ppm): This signal is also a triplet, as it is coupled to the other methylene group with two protons.[\[1\]](#) Its chemical shift is further downfield than a typical alkane due to the influence of the aromatic ring.

- Methyl Protons of the Acetate Group (2.04 ppm): This signal is a singlet because there are no adjacent protons to cause splitting.[\[1\]](#) Its chemical shift is characteristic of a methyl group attached to a carbonyl carbon.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

Objective: To acquire a high-resolution  $^1\text{H}$  NMR spectrum of **phenethyl acetate**.

Materials:

- **Phenethyl acetate**
- Deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes
- Vortex mixer

Instrumentation:

- 400 MHz NMR Spectrometer

Procedure:

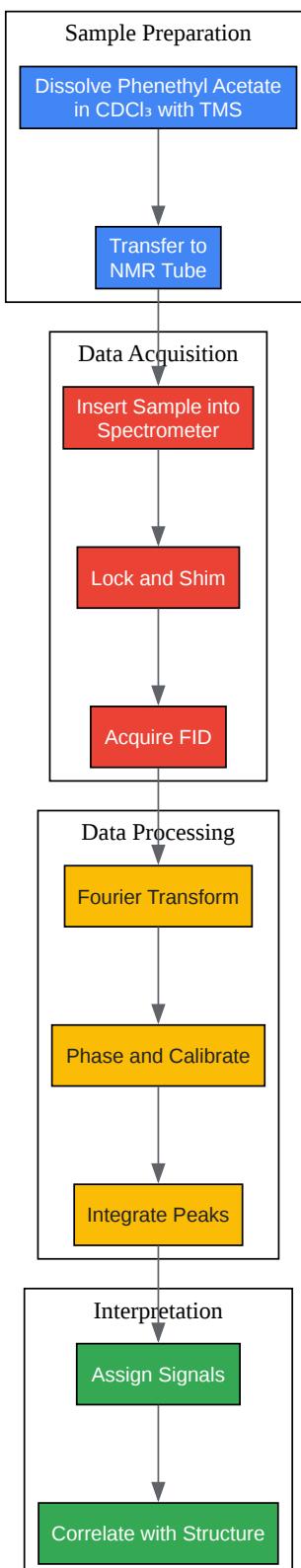
- Sample Preparation:
  - Dissolve approximately 5-10 mg of **phenethyl acetate** in about 0.6 mL of  $\text{CDCl}_3$  containing 0.03% TMS in a clean, dry vial.
  - Vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
  - Transfer the solution into a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth.

- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

- Data Acquisition:
  - Set the appropriate spectral width (e.g., -2 to 12 ppm).
  - Set the number of scans to be acquired (e.g., 8 or 16 for a concentrated sample).
  - Set the relaxation delay (e.g., 1-2 seconds).
  - Acquire the free induction decay (FID).
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the spectrum.
  - Phase the spectrum to ensure all peaks are in the positive phase.
  - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  - Integrate the peaks to determine the relative number of protons for each signal.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

## Mandatory Visualizations

The following diagrams illustrate the structure of **phenethyl acetate** and the workflow for its  $^1\text{H}$  NMR analysis.



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## References

- 1. rsc.org [rsc.org]
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